
2-Bromobutyric acid
Overview
Description
2-Bromobutyric acid (CAS 80-58-0) is a halogenated carboxylic acid with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.00 g/mol . It is characterized by a bromine atom attached to the second carbon of a butyric acid backbone. This compound is widely used as a key intermediate in pharmaceuticals (e.g., anticonvulsants, anti-inflammatory drugs) and agrochemicals (e.g., pesticides) due to its reactivity in nucleophilic substitution and esterification reactions . Its global market is projected to grow at a CAGR of 6.6%, reaching USD 410 million by 2033 .
Preparation Methods
2-Bromobutyric acid can be synthesized through the Hell–Volhard–Zelinsky reaction, which involves the bromination of butyric acid in the presence of a catalytic amount of phosphorus tribromide. The reaction proceeds as follows:
- The reaction mixture is heated to facilitate the bromination at the alpha position, resulting in the formation of this compound .
Butyric acid: is treated with in the presence of .
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of butyric acid.
Reduction Reactions: The compound can be reduced to butyric acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 2-bromobutyric aldehyde or this compound derivatives.
Common reagents and conditions used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major products formed from these reactions include butyric acid, 2-bromobutyric aldehyde, and various substituted derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
Anticonvulsant Medications
One of the primary applications of 2-bromobutyric acid is in the synthesis of Levetiracetam, an anticonvulsant medication used to treat epilepsy. The compound serves as a crucial building block in the production of this drug, which has gained significant attention due to its efficacy and safety profile in managing seizures .
Synthesis of Other Pharmaceuticals
Beyond Levetiracetam, this compound is also involved in synthesizing various other pharmaceutical intermediates. For example, it is used in the preparation of S-(1-carboxypropyl)-L-cysteine, which has potential applications in biochemistry and medicinal chemistry . Additionally, it plays a role in the synthesis of hypolipidemic agents like fibrates, which are essential for managing cholesterol levels .
Organic Synthesis
Synthetic Intermediates
The compound is frequently employed as a synthetic intermediate in organic chemistry. The bromine atom in its structure allows for further functionalization through nucleophilic substitution reactions. This property makes it valuable for creating more complex molecules used in various chemical industries .
Esterification Reactions
this compound can undergo esterification reactions to produce alkyl esters. This process involves reacting the acid with alcohols in the presence of an acid catalyst, yielding products that are useful in flavoring and fragrance industries as well as in pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-bromobutyric acid involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is exploited in various chemical syntheses to introduce the butyric acid moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Bromobutyric Acid and 4-Bromobutyric Acid
- Structural Differences :
- 2-Bromobutyric acid : Bromine on C2.
- 3-Bromobutyric acid : Bromine on C3.
- 4-Bromobutyric acid : Bromine on C4.
Property | This compound | 4-Bromobutyric Acid |
---|---|---|
logP | 0.122 | -0.771 |
Melting Point (°C) | Not reported | 0.68 |
Reactivity | High (C2 bromine) | Lower (C4 bromine) |
Applications | Pharmaceuticals | Specialty chemicals |
Key Findings :
- The position of bromine significantly impacts hydrophobicity. This compound has a higher logP (0.122 vs. -0.771), making it more lipophilic than 4-Bromobutyric acid .
- This compound is more reactive in nucleophilic substitutions due to steric accessibility of the C2 bromine, whereas 4-Bromobutyric acid is less reactive and used in niche applications .
Halogenated Analogs: 2-Chlorobutyric Acid
- Structural Difference : Chlorine replaces bromine at C2.
Property | This compound | 2-Chlorobutyric Acid |
---|---|---|
Molecular Weight | 167.00 g/mol | 136.58 g/mol |
logP | 0.122 | -0.677 |
Reactivity | Moderate | Lower |
Key Findings :
- The larger atomic radius of bromine increases steric hindrance and polarizability, making this compound more reactive in SN2 reactions compared to its chlorinated analog .
- 2-Chlorobutyric acid is less toxic (higher LD₅₀) but less favored in pharmaceutical synthesis due to slower reaction kinetics .
Branched Derivatives: 2-Bromoisobutyric Acid
- Structural Difference : Branched methyl group at C3.
Property | This compound | 2-Bromoisobutyric Acid |
---|---|---|
logP | 0.122 | 0.359 |
Steric Hindrance | Low | High |
Applications | Agrochemicals | Polymer initiators |
Key Findings :
- The branched structure of 2-Bromoisobutyric acid increases logP (0.359) and steric hindrance, reducing its utility in fine chemical synthesis but making it effective in radical polymerization .
Chiral vs. Racemic Forms
- (R)-2-Bromobutyric Acid : Single enantiomer used in asymmetric synthesis.
- dl-2-Bromobutyric Acid : Racemic mixture.
Property | (R)-2-Bromobutyric Acid | dl-2-Bromobutyric Acid |
---|---|---|
Purity | ≥98% (chiral) | 97–99% (racemic) |
Applications | Enantioselective drugs | Generic intermediates |
Key Findings :
- The (R)-enantiomer is critical for synthesizing chiral pharmaceuticals, such as S-(1-carboxypropyl)-L-cysteine , with higher bioactivity .
- Racemic mixtures are cost-effective for non-stereospecific applications but face regulatory scrutiny in drug development .
Key Findings :
- The PPA (polyphosphoric acid) route for this compound achieves higher yields (84.5%) compared to alternative methods like PBr₃ .
- 4-Bromobutyric acid synthesis requires harsher conditions, leading to lower yields .
Key Findings :
- This compound has moderate toxicity (LD₅₀ 310 mg/kg) and is listed under TSCA, requiring careful handling in industrial settings .
Biological Activity
2-Bromobutyric acid (C4H7BrO2) is a brominated derivative of butyric acid and has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This compound is known for its potential applications in cancer research, metabolic studies, and as a biochemical tool in various experimental settings.
This compound is characterized by its bromine substituent at the second carbon of the butyric acid chain. This modification affects its reactivity and biological interactions. The compound can be synthesized through various methods, including the bromination of butyric acid or through more complex synthetic routes involving alkylation reactions.
Antitumor Activity
One of the most significant areas of research regarding this compound is its antitumor properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been demonstrated to induce apoptosis in human cancer cells, which is a critical mechanism for preventing tumor growth.
Table 1: IC50 Values of this compound on Different Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 12.4 |
HT-29 (Colon) | 15.8 |
A549 (Lung) | 18.3 |
HeLa (Cervical) | 14.0 |
Data derived from various studies assessing the cytotoxic effects of this compound on cancer cell lines.
The mechanism by which this compound exerts its antitumor effects involves several pathways:
- Inhibition of Histone Deacetylases (HDACs) : This compound has been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest, particularly at the G1 phase, preventing cells from progressing to DNA synthesis.
- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, involving mitochondrial dysfunction and activation of caspases.
Study on Breast Cancer Cells
A study published in Cancer Research investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 12.4 μM. The study highlighted that the mechanism involved HDAC inhibition and subsequent apoptosis induction.
Study on Colon Cancer
In another research conducted on HT-29 colon cancer cells, treatment with this compound led to an IC50 value of 15.8 μM. The study emphasized that this compound could serve as a potential therapeutic agent due to its ability to modulate gene expression related to cell growth and survival.
Toxicological Considerations
While this compound shows promise as an antitumor agent, potential toxicological effects must be considered. High doses have been associated with teratogenic effects in animal models, indicating that careful dosing is critical when considering therapeutic applications.
Table 2: Toxicity Data Summary
Study Type | Observed Effects |
---|---|
Animal Studies | Teratogenic effects at high doses |
In Vitro Cytotoxicity | Selective toxicity towards cancer cells |
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing 2-bromobutyric acid?
- Methodology : The most common synthesis involves brominating butyric acid using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride under reflux conditions. Alternatively, sulfuric acid or trifluoroacetic acid can serve as solvents for bromination. Post-reaction, the product is purified via distillation or recrystallization. Key parameters include maintaining temperatures between 100–120°C and controlling stoichiometric ratios to minimize by-products .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat.
- Ventilation : Use a fume hood to avoid inhalation of vapors.
- Exposure Limits : Follow OSHA respirator standards (29 CFR 1910.134) if airborne concentrations exceed permissible limits.
- Storage : Keep in a cool, dry place in sealed containers to prevent degradation .
Q. How is this compound characterized after synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm structure via proton (¹H) and carbon (¹³C) NMR.
- GC-MS : Detect purity and identify volatile impurities.
- Physical Properties : Compare observed melting point (-4°C), boiling point (214–217°C), and refractive index (1.471–1.473) with literature values .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in bromination reactions?
- Optimization Strategies :
- Catalyst Selection : AIBN generates radicals for efficient bromination, while sulfuric acid accelerates electrophilic substitution.
- Solvent Effects : Carbon tetrachloride minimizes side reactions; polar solvents like trifluoroacetic acid may improve solubility.
- Kinetic Monitoring : Use TLC or in-line IR spectroscopy to track reaction progress and adjust reagent ratios dynamically .
Q. What advanced techniques resolve data contradictions in impurity profiling?
- Contradiction Analysis :
- HPLC-UV/Vis : Quantify trace impurities (e.g., unreacted butyric acid or di-brominated derivatives).
- Chiral HPLC : Detect racemization in enantiomerically pure samples.
- Elemental Analysis : Verify bromine content to assess stoichiometric deviations .
Q. How does stereochemical configuration influence reactivity in SN2 reactions?
- Mechanistic Insight : The α-bromo group in this compound facilitates nucleophilic substitution. Racemization can occur under basic conditions; chiral auxiliaries or low-temperature reactions preserve stereochemical integrity. Computational modeling (DFT) aids in predicting transition states and optimizing reaction pathways .
Q. Applications in Academic Research
Q. What are the key applications of this compound in synthetic chemistry?
- Research Applications :
- Pharmaceutical Intermediates : Used to synthesize β-amino acids or heterocyclic compounds via nucleophilic substitution.
- Agrochemicals : Precursor for herbicides and fungicides (e.g., ethyl 2-bromobutyrate derivatives) .
Q. How can instability during storage be mitigated?
- Stabilization Strategies :
Properties
IUPAC Name |
2-bromobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQLSKVCTLCIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Record name | 2-bromobutyric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2-bromobutyric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861642 | |
Record name | Butanoic acid, 2-bromo- | |
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Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; [Merck Index] | |
Record name | alpha-Bromobutyric acid | |
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Vapor Pressure |
0.1 [mmHg] | |
Record name | alpha-Bromobutyric acid | |
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CAS No. |
80-58-0 | |
Record name | 2-Bromobutyric acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=80-58-0 | |
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Record name | alpha-Bromobutyric acid | |
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Record name | 2-Bromobutanoic acid | |
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Record name | Butanoic acid, 2-bromo- | |
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Record name | Butanoic acid, 2-bromo- | |
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Record name | 2-bromobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.177 | |
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Record name | .ALPHA.-BROMOBUTYRIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCO6PW23BT | |
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